molecular formula C12H11Cl2N B15112951 2,4-Dichloro-8-isopropylquinoline

2,4-Dichloro-8-isopropylquinoline

Cat. No.: B15112951
M. Wt: 240.12 g/mol
InChI Key: LPVVAVRNSIOGAM-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-isopropylquinoline is a chemical compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol . It is characterized by the presence of two chlorine atoms at positions 2 and 4, and an isopropyl group at position 8 on the quinoline ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-isopropylquinoline can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . Another approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8-isopropylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted quinolines.

    Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

2,4-Dichloro-8-isopropylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-isopropylquinoline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinoline: Lacks the isopropyl group at position 8.

    8-Isopropylquinoline: Lacks the chlorine atoms at positions 2 and 4.

    2,4-Dichloro-6-isopropylquinoline: Similar structure but with the isopropyl group at position 6.

Uniqueness

2,4-Dichloro-8-isopropylquinoline is unique due to the specific positioning of the chlorine atoms and the isopropyl group, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

2,4-dichloro-8-propan-2-ylquinoline

InChI

InChI=1S/C12H11Cl2N/c1-7(2)8-4-3-5-9-10(13)6-11(14)15-12(8)9/h3-7H,1-2H3

InChI Key

LPVVAVRNSIOGAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1N=C(C=C2Cl)Cl

Origin of Product

United States

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